molecular formula C14H16N2O2 B2498534 N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide CAS No. 2459725-63-2

N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide

Cat. No.: B2498534
CAS No.: 2459725-63-2
M. Wt: 244.294
InChI Key: LXXZETMZKPZLTD-UHFFFAOYSA-N
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Description

N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Benzoxazoles, including structures similar to "N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide," play a crucial role in synthetic chemistry, serving as intermediates in the production of various heterocyclic compounds. Techniques such as microwave-assisted synthesis have been utilized to enhance the efficiency of benzoxazole derivatization, indicating the compound's significance in facilitating rapid and diverse synthetic routes (Özil & Menteşe, 2020). Additionally, S-arylation of 2-mercaptobenzazoles has been explored for constructing 2-arylthio-benzazoles, showcasing the compound's versatility in creating biologically active molecules with potential pharmaceutical applications (Vessally et al., 2018).

Biological and Pharmacological Activities

Benzoxazoles are recognized for their broad spectrum of biological and pharmacological activities. They have been investigated for their potential as antimicrobial agents, demonstrating the structural backbone's utility in designing novel antimicrobials with significant efficacy against pathogens. The review by de Bruijn, Gruppen, & Vincken (2018) highlights the antimicrobial potential of benzoxazinoids (a related class), suggesting the possibilities for benzoxazoles to serve as scaffolds in drug development efforts aimed at combating microbial infections (de Bruijn, Gruppen, & Vincken, 2018).

Material Science Applications

In the field of material science, benzoxazole derivatives have shown promise. For instance, the development of plastic scintillators based on polymethyl methacrylate incorporates benzoxazole-related compounds to enhance scintillation efficiency and stability, indicating the utility of these compounds in advanced material applications (Salimgareeva & Kolesov, 2005).

Mechanism of Action

While the mechanism of action for your specific compound is not available, benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Safety and Hazards

The safety and hazards associated with a specific benzoxazole compound can also vary greatly depending on its structure. For example, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene should not be released into the environment .

Future Directions

The future directions of benzoxazole research are likely to continue focusing on the development of new potential chemotherapy drugs due to the existing antibiotic resistance (MDR-TB) to tuberculosis .

Properties

IUPAC Name

N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-5-6-14-16-11-9-10(15-13(17)4-2)7-8-12(11)18-14/h4,7-9H,2-3,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXZETMZKPZLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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